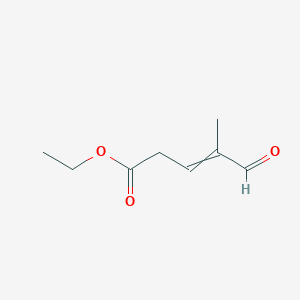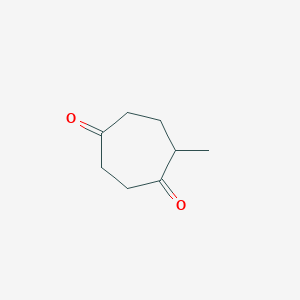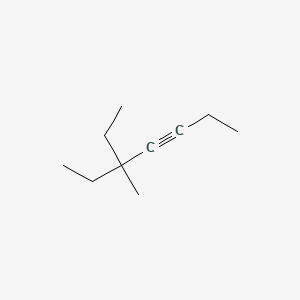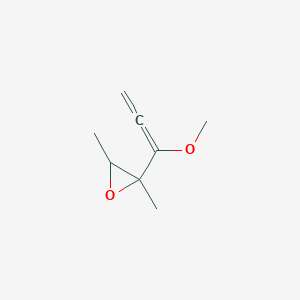
Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)- is an organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a benzenecarboximidoyl chloride group attached to a 3,5-dinitrophenyl moiety. It is primarily used in organic synthesis and analytical chemistry due to its reactivity and ability to form stable derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)- typically involves the reaction of 3,5-dinitrobenzoic acid with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form 3,5-dinitrobenzoyl chloride . This intermediate is then reacted with benzenecarboximidoyl chloride under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors to ensure safety and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the reactive chloride group.
Reduction Reactions: The nitro groups in the compound can be reduced to amines under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used to reduce the nitro groups.
Major Products Formed
Substitution Reactions: The major products are derivatives where the chloride group is replaced by the nucleophile.
Reduction Reactions: The major products are the corresponding amines formed by the reduction of the nitro groups.
Applications De Recherche Scientifique
Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)- involves its reactivity towards nucleophiles. The chloride group is highly reactive and can be readily substituted by nucleophiles, leading to the formation of stable derivatives. The nitro groups in the compound can also undergo reduction, leading to the formation of amines, which can further participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dinitrobenzoyl chloride: Similar in structure but lacks the benzenecarboximidoyl group.
2,4-Dinitrophenol: Contains nitro groups but differs in its overall structure and reactivity.
3,5-Dinitrobenzoic acid: Similar in terms of the nitro groups but differs in its functional groups and applications.
Uniqueness
Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)- is unique due to the presence of both the benzenecarboximidoyl chloride and 3,5-dinitrophenyl groups. This combination imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and analytical chemistry .
Propriétés
Numéro CAS |
60787-90-8 |
|---|---|
Formule moléculaire |
C13H8ClN3O4 |
Poids moléculaire |
305.67 g/mol |
Nom IUPAC |
N-(3,5-dinitrophenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H8ClN3O4/c14-13(9-4-2-1-3-5-9)15-10-6-11(16(18)19)8-12(7-10)17(20)21/h1-8H |
Clé InChI |
MBAXYHNYXRFFFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxy-6-[2-(thiophen-2-yl)ethyl]-2H-pyran-2-one](/img/structure/B14596176.png)
![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)-](/img/structure/B14596183.png)
![Dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596189.png)


![Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14596200.png)



![9a-Hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carbohydrazide](/img/structure/B14596240.png)

![5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14596248.png)

